molecular formula C20H26O6 B14075755 1,2,3-Trimethoxy-5-methyl-4-[(3,4,5-trimethoxyphenyl)methyl]benzene

1,2,3-Trimethoxy-5-methyl-4-[(3,4,5-trimethoxyphenyl)methyl]benzene

Cat. No.: B14075755
M. Wt: 362.4 g/mol
InChI Key: NXTPRNCHHUKXEX-UHFFFAOYSA-N
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Description

1,2,3-Trimethoxy-5-methyl-4-[(3,4,5-trimethoxyphenyl)methyl]benzene is an organic compound with the molecular formula C18H24O6. This compound is a derivative of benzene, featuring multiple methoxy groups and a methyl group, which contribute to its unique chemical properties. It is often used in various chemical and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trimethoxy-5-methyl-4-[(3,4,5-trimethoxyphenyl)methyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-trimethoxybenzaldehyde and 1,2,3-trimethoxy-5-methylbenzene.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde group of 3,4,5-trimethoxybenzaldehyde and the methyl group of 1,2,3-trimethoxy-5-methylbenzene. This reaction is typically catalyzed by an acid or base under controlled temperature conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trimethoxy-5-methyl-4-[(3,4,5-trimethoxyphenyl)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

    Oxidation: Carboxylic acids, quinones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1,2,3-Trimethoxy-5-methyl-4-[(3,4,5-trimethoxyphenyl)methyl]benzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2,3-Trimethoxy-5-methyl-4-[(3,4,5-trimethoxyphenyl)methyl]benzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways: It can modulate various biochemical pathways, including oxidative stress, signal transduction, and gene expression, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxytoluene
  • 1,2,3-Trimethoxybenzene
  • 3,4,5-Trimethoxyphenyl-β-aminopropane

Uniqueness

1,2,3-Trimethoxy-5-methyl-4-[(3,4,5-trimethoxyphenyl)methyl]benzene is unique due to its specific arrangement of methoxy and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in research exploring its potential biological activities.

Properties

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

1,2,3-trimethoxy-5-methyl-4-[(3,4,5-trimethoxyphenyl)methyl]benzene

InChI

InChI=1S/C20H26O6/c1-12-8-15(21-2)20(26-7)18(24-5)14(12)9-13-10-16(22-3)19(25-6)17(11-13)23-4/h8,10-11H,9H2,1-7H3

InChI Key

NXTPRNCHHUKXEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1CC2=CC(=C(C(=C2)OC)OC)OC)OC)OC)OC

Origin of Product

United States

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